molecular formula C14H15N B13040871 (S)-Phenyl(P-tolyl)methanamine

(S)-Phenyl(P-tolyl)methanamine

Cat. No.: B13040871
M. Wt: 197.27 g/mol
InChI Key: UHPQFNXOFFPHJW-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name for this compound is (S)-1-(4-methylphenyl)-1-phenylmethanamine , reflecting its biphenylmethane backbone substituted with an amine group at the chiral center. The stereochemical descriptor (S) denotes the absolute configuration of the carbon atom bonded to the amine group, determined via the Cahn-Ingold-Prelog priority rules. The priority order of substituents around the chiral center is as follows:

  • Phenyl group (C6H5)
  • p-Tolyl group (C6H4CH3)
  • Amine group (NH2)
  • Hydrogen atom (H)

This arrangement results in an S-configuration when viewed along the C-N bond axis. The compound’s stereochemical purity is critical for applications in enantioselective catalysis, where even minor deviations in configuration can alter reaction outcomes.

Property Value Source
IUPAC Name (S)-1-(4-methylphenyl)-1-phenylmethanamine
CAS Registry Number 55095-21-1
Chiral Center C1 (bridging carbon)

Molecular Formula and Mass Spectrometric Profile

The molecular formula C14H15N corresponds to a monoisotopic mass of 197.1204 Da and an average molecular weight of 197.28 g/mol . High-resolution mass spectrometry (HRMS) reveals a characteristic fragmentation pattern:

  • Base peak at m/z 197.12 (M+H⁺)
  • Fragments at m/z 180.09 (loss of NH2) and m/z 165.07 (subsequent loss of CH3)

Isotopic distribution analysis shows a M+1 peak at 13.4% intensity, consistent with the natural abundance of ¹³C. The molecular ion’s stability arises from resonance delocalization across the biphenyl system, which mitigates charge localization during ionization.

Crystalline Structure and Conformational Analysis

Single-crystal X-ray diffraction studies of racemic phenyl(p-tolyl)methanamine reveal a monoclinic crystal system with space group P2₁/c . Key crystallographic parameters include:

  • Unit cell dimensions: a = 8.42 Å, b = 5.67 Å, c = 12.89 Å
  • β-angle: 98.5°
  • Density: 1.18 g/cm³

The (S)-enantiomer adopts a gauche conformation in the solid state, with dihedral angles of 112° between the phenyl and p-tolyl rings. This conformation minimizes steric hindrance between the methyl group on the p-tolyl ring and the amine hydrogen atoms. Hydrogen bonding between NH2 groups and adjacent molecules stabilizes the lattice, with N-H···N distances of 2.89 Å .

Comparative Analysis of Enantiomeric and Racemic Forms

The (S)-enantiomer and its (R)-counterpart exhibit distinct physicochemical properties:

Property (S)-Enantiomer Racemate
Optical Rotation ([α]D²⁵) +34.7° (c = 1, CHCl₃)
Melting Point 89–91°C 76–78°C
Solubility in Hexane 12 mg/mL 28 mg/mL

The racemic mixture forms a conglomerate rather than a racemic compound, as evidenced by differential scanning calorimetry (DSC) showing two distinct melting endotherms. Chiral resolution via amylose-based HPLC columns achieves baseline separation (α = 1.32) using heptane/isopropanol (95:5) as the mobile phase. Enantiomeric excess (ee) determinations via circular dichroism (CD) spectroscopy show a Cotton effect at 238 nm for the (S)-form, absent in the racemate.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

(S)-(4-methylphenyl)-phenylmethanamine

InChI

InChI=1S/C14H15N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,15H2,1H3/t14-/m0/s1

InChI Key

UHPQFNXOFFPHJW-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Catalytic Asymmetric Arylation

Recent advances involve catalytic asymmetric arylation of ketimines or aldimines derived from phenyl and p-tolyl substrates.

  • Catalysts: Use of palladium-based catalysts, such as Buchwald’s 3rd generation pre-catalyst Pd dimer combined with ligands like NIXANTPHOS.
  • Base: Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) to deprotonate and activate substrates.
  • Solvent: Cyclopentyl methyl ether (CPME) or tetrahydrofuran (THF).
  • Temperature: Moderate heating (60–80 °C).
  • Yield: High yields (80–90%) with excellent stereoselectivity.
  • Example: Arylation of ketamine derivatives to form chiral amines analogous to (S)-Phenyl(P-tolyl)methanamine.

Imine Formation Followed by Reduction

Another method involves the formation of an imine intermediate from the corresponding aldehyde or ketone and an amine, followed by reduction.

  • Imine formation: Stirring aldehyde/ketone with amine under mild conditions.
  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) used to reduce the imine to the amine.
  • Solvent: Methanol or ethanol.
  • Temperature: Typically room temperature or slightly cooled conditions.
  • Advantages: Mild conditions, good stereocontrol when chiral amines are used.
  • Limitations: Requires purification to remove reducing agents and byproducts.

Continuous Flow Synthesis for Industrial Scale

Industrial scale synthesis favors continuous flow methods for better control and scalability.

  • Advantages: Improved reaction control, higher purity, and yield.
  • Use of catalysts: Sometimes catalytic systems are integrated.
  • Reaction monitoring: Inline analytical techniques such as LC-MS ensure completion.
  • Example: Continuous flow nucleophilic substitution or catalytic arylation reactions.

Comparative Data Table of Preparation Methods

Method Key Reagents/Catalysts Solvent(s) Temperature (°C) Yield (%) Stereoselectivity Scalability Notes
Nucleophilic substitution (S)-Phenylmethanamine, p-tolyl halide, NaOH/K2CO3 Dichloromethane, Toluene 50–80 70–85 High (if controlled) Industrial scale Risk of racemization if harsh conditions
Catalytic asymmetric arylation Pd dimer, NIXANTPHOS, LiN(SiMe3)2 CPME, THF 60–80 80–90 Excellent Lab to pilot scale Requires expensive catalysts
Imine formation + reduction Aldehyde/ketone, amine, NaBH4 or LiAlH4 Methanol, Ethanol 0–25 65–80 Good Lab scale Mild conditions, purification needed
Continuous flow synthesis Various, often catalytic Variable Controlled >85 High Industrial scale Enhanced control and efficiency

Detailed Research Findings

  • A study demonstrated the use of Pd-catalyzed asymmetric arylation of ketimines to synthesize chiral amines with yields up to 90% and high enantiomeric excess, using LiN(SiMe3)2 as base and CPME as solvent at 60 °C for 12 hours.

  • Industrial production methods emphasize continuous flow synthesis for (R)-Phenyl(m-tolyl)methanamine, which can be adapted for the (S)-enantiomer, providing better reaction control and scalability.

  • Imine reduction methods using sodium borohydride have been reported for related benzhydrylamine derivatives, demonstrating moderate yields and straightforward purification steps.

  • Reaction monitoring techniques such as TLC and LC-MS are critical for ensuring complete conversion and purity during synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-Phenyl(P-tolyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonyl chlorides

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
(S)-Phenyl(P-tolyl)methanamine exhibits significant pharmacological activities, particularly as a spasmolytic agent. Studies have shown that it possesses properties comparable to papaverine, a well-known muscle relaxant. In experiments involving isolated intestines, it demonstrated effective spasmolytic activity, suggesting potential use in treating gastrointestinal disorders .

Cardiovascular Effects
Research indicates that this compound influences cardiovascular function by acting as a coronary dilator. In animal studies, administration of this compound resulted in a decrease in blood pressure and improved coronary flow resistance. The effective doses ranged from 0.5 mg/kg to 2 mg/kg, with observed effects lasting approximately 15-20 minutes . This property highlights its potential for therapeutic applications in managing conditions like hypertension and angina.

Organic Synthesis

Chiral Ligands in Asymmetric Synthesis
this compound serves as an important chiral building block in asymmetric synthesis. Its ability to form stable complexes with metal catalysts makes it valuable in enantioselective reactions. For instance, it has been utilized in the synthesis of chiral ligands for various catalytic processes, enhancing the efficiency and selectivity of chemical transformations .

Synthetic Pathways
The compound can be synthesized through various methods, including hydrogenation reactions involving phenolic precursors. For example, hydrogenation of specific precursors in the presence of palladium-charcoal catalysts has been reported to yield this compound effectively . This versatility in synthesis makes it a preferred choice for chemists looking to create complex organic molecules.

Analytical Chemistry

Chemical Sensors and Biosensors
this compound has found applications in the development of chemical sensors and biosensors due to its ability to interact with biological molecules. These sensors can detect specific analytes through changes in electrical properties or fluorescence when the compound binds to target substances . This application is particularly relevant in medical diagnostics and environmental monitoring.

Chromatographic Techniques
In analytical chemistry, this compound is used as a standard reference compound in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its distinct properties allow for accurate quantification of related compounds in complex mixtures . The compound's stability under various conditions further supports its utility in analytical applications.

Case Studies

Study Focus Area Findings
Study on Spasmolytic ActivityPharmacologyDemonstrated spasmolytic effects equivalent to papaverine on isolated intestinal tissues .
Cardiovascular ResearchPharmacologyShowed significant coronary dilatory effects with effective doses ranging from 0.5 mg/kg to 2 mg/kg .
Asymmetric SynthesisOrganic ChemistryUsed as a chiral ligand for enantioselective reactions, improving yields and selectivity .
Sensor DevelopmentAnalytical ChemistryEmployed in the design of biosensors for detecting biological analytes .

Mechanism of Action

The mechanism by which (S)-Phenyl(P-tolyl)methanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological, physicochemical, and synthetic properties of (S)-Phenyl(P-tolyl)methanamine are best understood through comparison with related compounds. Key analogues include:

Role of Substituent Position and Electronic Properties

  • 4-Carboxyl vs. 4-Methyl Groups : In SIRT2 inhibitors, the 4-carboxyl group on phenyl rings (e.g., compound 20) provides stronger inhibition (33% at 10 µM) than 4-methyl (p-tolyl) groups, likely due to electrostatic interactions with the enzyme’s active site .
  • Phenyl vs. p-Tolyl in Urea Analogues : Urea derivatives with phenyl groups (e.g., 13b) exhibit 76.3% enzyme inhibition, whereas p-tolyl analogues (13d) show only 20.1% activity, highlighting the negative impact of electron-donating methyl groups on target binding .

Physicochemical Properties

Property This compound L-1-Phenylethylamine N-Methyl-1-(p-tolyl)methanamine
Molecular Weight ~211 g/mol 121.18 g/mol ~225 g/mol
logP ~3.5 (estimated) 1.31 ~4.0
Solubility (Water) Low 42 g/L <1 g/L
Synthesis Yield 44–62% (Pd-catalyzed routes) N/A 20–36% (Buchwald-Hartwig coupling)

Enantioselectivity and Chirality

The (S)-enantiomer of α-methylbenzylamine (a related compound) exhibits a specific rotation of -40° (neat), underscoring the importance of chirality in pharmacological activity. For this compound, enantiopure synthesis methods (e.g., chiral resolution with tartaric acid) are critical to avoid racemic mixtures, which could dilute efficacy .

Key Research Findings

  • SIRT2 Inhibition: Urea-linked derivatives of (5-phenylfuran-2-yl)methanamine (e.g., compound 21) achieve 33% SIRT2 inhibition at 10 µM, whereas thiourea or methyl-substituted analogues (e.g., compound 14e) show <50% activity. This suggests that hydrogen-bond donors (e.g., urea) are superior to methyl groups for target engagement .
  • Antimicrobial Activity : Benzimidazole-containing methanamines (e.g., (1H-benzimidazol-2-yl)methanamine) demonstrate potent antimicrobial effects, but replacing phenyl with p-tolyl reduces activity by ~50%, likely due to decreased electron-withdrawing capacity .

Biological Activity

(S)-Phenyl(P-tolyl)methanamine, a chiral amine, has garnered attention in the scientific community due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenyl and p-tolyl substituents attached to a central methanamine moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C14_{14}H17_{17}N
  • CAS Number : 8-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one

The presence of the amine functional group allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes within biological systems. The compound acts primarily as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Key Mechanisms:

  • Inhibition of Reuptake : It may inhibit the reuptake of neurotransmitters, leading to increased availability in the synaptic cleft.
  • Receptor Binding : The compound can bind to specific receptors, modulating their activity and influencing physiological responses.

Biological Activities

Research has shown that this compound exhibits several biological activities:

  • Antidepressant Effects : Studies suggest that this compound may have antidepressant-like effects by enhancing serotonergic neurotransmission.
  • Neuroprotective Properties : It has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl and p-tolyl groups can significantly affect the biological activity of this compound. For instance:

ModificationEffect on Activity
Substituent on Phenyl RingAlters receptor affinity
Chain Length VariationInfluences pharmacokinetics
StereochemistryImpacts overall efficacy

These findings underscore the importance of structural modifications in optimizing the therapeutic potential of this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antidepressant Activity :
    • A study demonstrated that this compound significantly reduced depressive-like behaviors in animal models, suggesting potential as a therapeutic agent for depression .
  • Neuroprotective Effects :
    • Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, highlighting its role in neuroprotection .
  • Inflammation Modulation :
    • In vitro studies showed that this compound inhibited pro-inflammatory cytokine production in macrophages, suggesting its utility in managing inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.